Methyl 2-amino-2-o-tolylacetate
Overview
Description
Methyl 2-amino-2-o-tolylacetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetic acid and contains an amino group and a methyl ester group attached to a tolyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-o-tolylacetate can be synthesized through several methods. One common approach involves the reaction of o-toluidine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of o-toluidine attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired product.
Another method involves the reduction of methyl 2-nitro-2-o-tolylacetate using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-o-tolylacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro group in the precursor compound can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Methyl 2-nitro-2-o-tolylacetate
Reduction: this compound
Substitution: Amides, esters
Scientific Research Applications
Methyl 2-amino-2-o-tolylacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-o-tolylacetate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Methyl 2-amino-2-o-tolylacetate can be compared with other similar compounds, such as:
Methyl 2-amino-2-p-tolylacetate: Similar structure but with the amino group attached to the para position of the tolyl ring.
Methyl 2-amino-2-m-tolylacetate: Similar structure but with the amino group attached to the meta position of the tolyl ring.
Methyl 2-nitro-2-o-tolylacetate: Precursor compound with a nitro group instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a methyl ester group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-amino-2-(2-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6,9H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHVIUPROOQIPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571705 | |
Record name | Methyl amino(2-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532986-35-9 | |
Record name | Methyl amino(2-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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